molecular formula C25H27N5O3 B1197701 2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester

2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester

Cat. No. B1197701
M. Wt: 445.5 g/mol
InChI Key: FIXHZJOAPUMNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester is a N-arylpiperazine and a 2-methoxyethyl ester.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactivity with Nucleophiles : The compound exhibits reactivity with various nucleophiles. For example, a study found that similar quinoxaline derivatives react with nucleophiles like Grignard reagents, hydroxide, ethoxide ions, and amines, leading to different ipso-substitution products (Iijima & Kyo, 1989).

  • Formation of Quinoxaline Esters : Research has been conducted on the synthesis of novel quinoxaline esters, which are structurally related to the compound . These esters have potential applications in various fields, including medicinal chemistry (Acharyulu et al., 2009).

Biological and Medicinal Applications

  • Antitumor Potential : Studies on similar quinoxaline derivatives have indicated their potential in antitumor applications. For instance, certain quinoxaline acetic acids and their esters have been synthesized and evaluated for their cytotoxicity against human tumor cell lines (Xia et al., 2003).

  • Synthesis of Fluoroquinolone Compounds : Related quinoxaline compounds have been synthesized and evaluated for antibacterial activity, suggesting the potential of 2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester in similar applications (Li et al., 2004).

Chemical Transformations

  • Ring Transformations : Research into the reactivity of related quinoxaline compounds has led to discoveries of novel ring transformations, which can be crucial in synthesizing complex organic molecules (Kurasawa et al., 1984).

  • Synthesis of Dyes and Fluorescent Compounds : Similar quinoxaline derivatives have been used to synthesize dyes and fluorescent compounds, indicating potential applications in materials science and bioimaging (Rangnekar & Sabnis, 2007).

properties

Product Name

2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate

InChI

InChI=1S/C25H27N5O3/c1-32-15-16-33-25(31)20(17-26)23-24(28-22-10-6-5-9-21(22)27-23)30-13-11-29(12-14-30)18-19-7-3-2-4-8-19/h2-10,20H,11-16,18H2,1H3

InChI Key

FIXHZJOAPUMNOS-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester
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2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester
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2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester
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2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester
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2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester
Reactant of Route 6
2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester

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